3-Chloro-N-vanillylcrotonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-vanillylcrotonamide is a chemical compound with the molecular formula C12-H14-Cl-N-O3 and a molecular weight of 255.72 g/mol It is known for its unique structure, which includes a vanillyl group and a crotonamide moiety
Preparation Methods
The synthesis of 3-Chloro-N-vanillylcrotonamide can be achieved through several synthetic routes. One common method involves the reaction of vanillin with crotonic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve continuous flow synthesis to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-N-vanillylcrotonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Chloro-N-vanillylcrotonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-N-vanillylcrotonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
3-Chloro-N-vanillylcrotonamide can be compared with other similar compounds, such as:
3-Chloro-N,N-dimethylpropanamide: This compound has a similar chloro group but differs in its amide structure.
4-Chloro-3-methylphenol: Known for its disinfectant properties, this compound shares the chloro group but has a different aromatic structure.
3-Chloro-N-(cyclopropylmethyl)aniline: This compound has a similar chloro group but differs in its amine structure.
The uniqueness of this compound lies in its combination of the vanillyl and crotonamide moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
101030-70-0 |
---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(Z)-3-chloro-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H14ClNO3/c1-8(13)5-12(16)14-7-9-3-4-10(15)11(6-9)17-2/h3-6,15H,7H2,1-2H3,(H,14,16)/b8-5- |
InChI Key |
ZZMHVRRVQFYAEQ-YVMONPNESA-N |
Isomeric SMILES |
C/C(=C/C(=O)NCC1=CC(=C(C=C1)O)OC)/Cl |
Canonical SMILES |
CC(=CC(=O)NCC1=CC(=C(C=C1)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.